molecular formula C19H12ClNO3 B2619253 (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid CAS No. 473396-84-8

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid

Cat. No.: B2619253
CAS No.: 473396-84-8
M. Wt: 337.76
InChI Key: KBKAOLPWNGAQBG-UHFFFAOYSA-N
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Description

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a chlorophenyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol or alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, leading to the modulation of biological processes.

    Pathways Involved: It can interfere with pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbutanoic acid
  • 4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-2-enoic acid

Comparison:

  • Uniqueness: (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid is unique due to its specific enone moiety and the position of the double bond, which can influence its reactivity and biological activity.
  • Chemical Properties: The presence of the enone moiety in the (E)-configuration can lead to distinct chemical reactivity compared to its isomers.
  • Biological Activity: The specific structure of this compound may result in different biological activities and therapeutic potentials compared to similar compounds.

Properties

IUPAC Name

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKAOLPWNGAQBG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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